
1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound that belongs to the class of ketones. It features a dichlorophenyl group and a dioxolane ring, which are common motifs in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This can be achieved by chlorinating a phenyl compound under controlled conditions.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced through a cyclization reaction involving a diol and an appropriate ketone or aldehyde.
Final Coupling: The final step involves coupling the dichlorophenyl intermediate with the dioxolane ring under suitable conditions, often using a base or a catalyst.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dichlorophenyl)-2-propanone: Lacks the dioxolane ring but shares the dichlorophenyl group.
1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)butan-1-one: Similar structure with an extended carbon chain.
Uniqueness
1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is unique due to the presence of both the dichlorophenyl group and the dioxolane ring, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C12H12Cl2O3 |
|---|---|
Poids moléculaire |
275.12 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C12H12Cl2O3/c13-9-5-8(6-10(14)7-9)11(15)1-2-12-16-3-4-17-12/h5-7,12H,1-4H2 |
Clé InChI |
HAGLOFAXCJKPEO-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


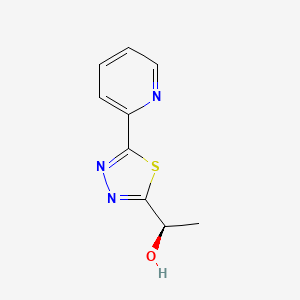
![6-Methyl-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B12993089.png)

![8-Bromo-1-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12993108.png)
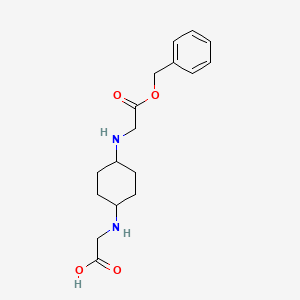
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide](/img/structure/B12993121.png)
![Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12993129.png)
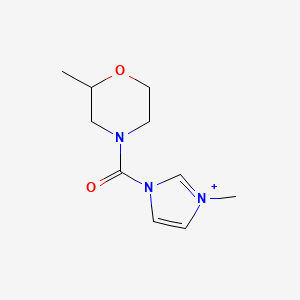
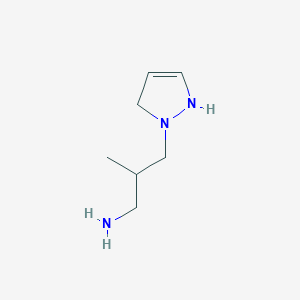
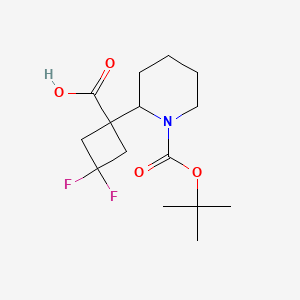
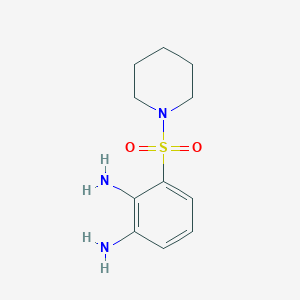
![4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12993173.png)

![5-Methyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B12993191.png)
